amine](/img/structure/B13617753.png)
[4-(Dimethylamino)but-2-yn-1-yl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)but-2-yn-1-ylamine: is an organic compound that features both alkyne and amine functional groups. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and applications in different fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)but-2-yn-1-ylamine typically involves the reaction of 4-chlorobut-2-yne with dimethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 4-(Dimethylamino)but-2-yn-1-ylamine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 4-(Dimethylamino)but-2-yn-1-ylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common for this compound, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, bases like sodium hydroxide or potassium carbonate, solvents like ethanol or methanol.
Major Products Formed:
Oxidation: Oxidized derivatives such as oxides or hydroxylamines.
Reduction: Reduced amine derivatives.
Substitution: New compounds with substituted nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: 4-(Dimethylamino)but-2-yn-1-ylamine can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of bioconjugates.
Medicine:
Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 4-(Dimethylamino)but-2-yn-1-ylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity. The dimethylamino group can enhance the compound’s solubility and facilitate its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
- 4-(Dimethylamino)but-2-yn-1-ol
- 4-(Dimethylamino)but-2-yn-1-yl chloride
- 4-(Dimethylamino)but-2-yn-1-yl acetate
Comparison: Compared to its analogs, 4-(Dimethylamino)but-2-yn-1-ylamine is unique due to its combination of alkyne and amine functional groups, which provide a versatile platform for various chemical reactions and applications
Eigenschaften
Molekularformel |
C7H14N2 |
|---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
N,N',N'-trimethylbut-2-yne-1,4-diamine |
InChI |
InChI=1S/C7H14N2/c1-8-6-4-5-7-9(2)3/h8H,6-7H2,1-3H3 |
InChI-Schlüssel |
WTXOJBWQPYKTCU-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC#CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


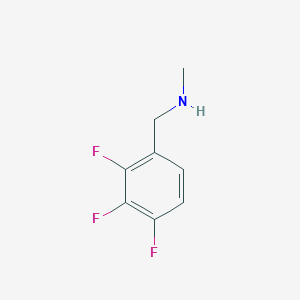
![2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13617672.png)
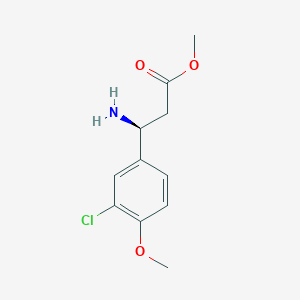
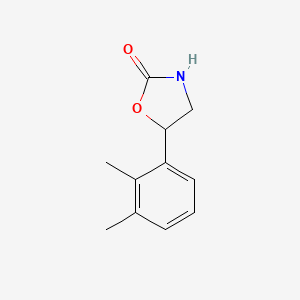
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid](/img/structure/B13617687.png)

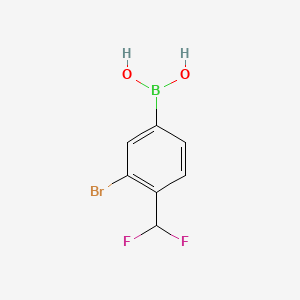
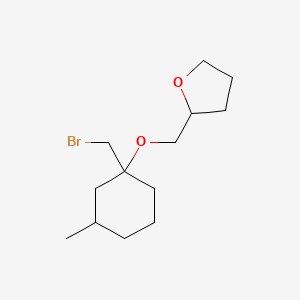
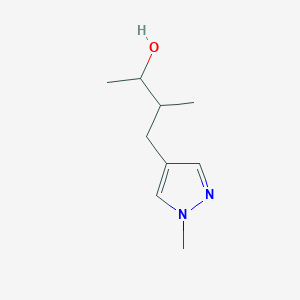
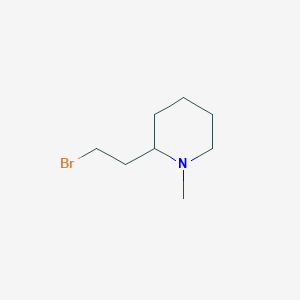
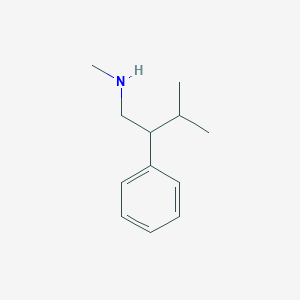
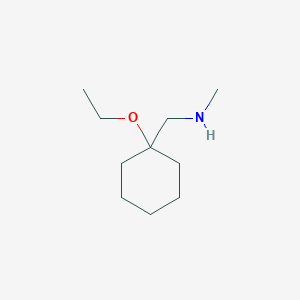
![rac-(1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B13617737.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13617744.png)
